Cas no 2309463-33-8 ((2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate)

2309463-33-8 structure
اسم المنتج:(2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate
(2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- EN300-7353843
- 2309463-33-8
- (2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate
-
- نواة داخلي: 1S/C9H13F5O3S/c1-7(4-2-3-5-8(7,10)11)6-17-18(15,16)9(12,13)14/h2-6H2,1H3
- مفتاح Inchi: MKDVEAGHQXCWJW-UHFFFAOYSA-N
- ابتسامات: S(C(F)(F)F)(=O)(=O)OCC1(C)CCCCC1(F)F
حساب السمة
- نوعية دقيقة: 296.05055626g/mol
- النظائر كتلة واحدة: 296.05055626g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 8
- عدد الذرات الثقيلة: 18
- تدوير ملزمة العد: 3
- تعقيدات: 397
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 1
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 3.6
- طوبولوجي سطح القطب: 51.8Ų
(2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7353843-0.25g |
(2,2-difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate |
2309463-33-8 | 95.0% | 0.25g |
$481.0 | 2025-03-11 | |
Enamine | EN300-7353843-5.0g |
(2,2-difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate |
2309463-33-8 | 95.0% | 5.0g |
$2816.0 | 2025-03-11 | |
Aaron | AR028L30-250mg |
(2,2-difluoro-1-methylcyclohexyl)methyltrifluoromethanesulfonate |
2309463-33-8 | 95% | 250mg |
$687.00 | 2025-02-16 | |
1PlusChem | 1P028KUO-5g |
(2,2-difluoro-1-methylcyclohexyl)methyltrifluoromethanesulfonate |
2309463-33-8 | 95% | 5g |
$3543.00 | 2024-05-24 | |
Aaron | AR028L30-2.5g |
(2,2-difluoro-1-methylcyclohexyl)methyltrifluoromethanesulfonate |
2309463-33-8 | 95% | 2.5g |
$2642.00 | 2023-12-15 | |
Aaron | AR028L30-100mg |
(2,2-difluoro-1-methylcyclohexyl)methyltrifluoromethanesulfonate |
2309463-33-8 | 95% | 100mg |
$489.00 | 2025-02-16 | |
1PlusChem | 1P028KUO-50mg |
(2,2-difluoro-1-methylcyclohexyl)methyltrifluoromethanesulfonate |
2309463-33-8 | 95% | 50mg |
$332.00 | 2024-05-24 | |
1PlusChem | 1P028KUO-100mg |
(2,2-difluoro-1-methylcyclohexyl)methyltrifluoromethanesulfonate |
2309463-33-8 | 95% | 100mg |
$479.00 | 2024-05-24 | |
Enamine | EN300-7353843-0.5g |
(2,2-difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate |
2309463-33-8 | 95.0% | 0.5g |
$758.0 | 2025-03-11 | |
Aaron | AR028L30-5g |
(2,2-difluoro-1-methylcyclohexyl)methyltrifluoromethanesulfonate |
2309463-33-8 | 95% | 5g |
$3897.00 | 2023-12-15 |
(2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate الوثائق ذات الصلة
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
2309463-33-8 ((2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate) منتجات ذات صلة
- 2639447-62-2(Tert-butyl 7-amino-2-hydroxy-1,8-naphthyridine-4-carboxylate)
- 2171885-68-8(3-cyclopropyl-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)
- 19783-14-3(Lead Hydroxide)
- 1354024-16-0([1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester)
- 1521597-53-4((3-bromo-2-methylphenyl)methanesulfonyl chloride)
- 57384-24-4(LITHIUM TETRACHLOROMANGANATE(II))
- 1519363-99-5(1-(1H-imidazol-2-yl)cyclopentylmethanamine)
- 1804864-56-9(5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine)
- 2228453-76-5(2-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutylacetic acid)
- 2228441-19-6(5-(4,4-difluorocyclohexyl)-1,2-oxazole-3-carboxylic acid)
الموردين الموصى بهم
Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
